SRI-29329 - 2086809-58-5

SRI-29329

Catalog Number: EVT-282655
CAS Number: 2086809-58-5
Molecular Formula: C20H26ClN7
Molecular Weight: 399.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRI-29329 is a potent, specific CDC-like kinase (CLK) inhibitor. It acts by targeting CLK1, 2 and 4, respectively.
Source and Classification

The synthesis of SRI-29329 originates from research conducted at SRI International, a nonprofit scientific research institute. The compound falls under the category of synthetic organic compounds, specifically designed for biological activity. Its classification may vary depending on the specific targets and mechanisms of action being studied.

Synthesis Analysis

Methods and Technical Details

The synthesis of SRI-29329 involves several chemical reactions that are typical in the production of small organic molecules. The methods may include:

  1. Reagents: The synthesis likely employs various reagents that facilitate the formation of key functional groups.
  2. Reaction Conditions: Temperature, pressure, and solvent choice are critical in optimizing yield and purity.
  3. Purification Techniques: After synthesis, techniques such as chromatography may be used to isolate the desired product from by-products.

While specific details on the synthesis pathway of SRI-29329 are not extensively documented in public literature, similar compounds often utilize standard organic synthesis methodologies including nucleophilic substitutions and coupling reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of SRI-29329 is characterized by its unique arrangement of atoms, which determines its interaction with biological targets. Structural data typically includes:

  • Molecular Formula: This provides insight into the number and types of atoms present.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the spatial arrangement of atoms.

Understanding the molecular structure is crucial for predicting the compound's behavior in biological systems and its potential efficacy as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

SRI-29329 may participate in various chemical reactions that are important for its activity:

  1. Target Interactions: The compound could undergo binding interactions with specific proteins or enzymes, leading to inhibition or activation.
  2. Metabolic Pathways: Once administered, it may be subject to metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

The specific reactions that SRI-29329 undergoes will depend on its chemical structure and the biological environment in which it operates.

Mechanism of Action

Process and Data

The mechanism of action for SRI-29329 involves its interaction with biological targets at the molecular level:

  1. Binding Affinity: The strength with which SRI-29329 binds to its target can influence its effectiveness.
  2. Biological Pathways: Understanding how this compound affects cellular pathways can provide insights into its therapeutic potential.

Research into similar compounds suggests that small molecules can modulate signaling pathways, leading to desired physiological effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of SRI-29329 are essential for understanding its behavior in various environments:

  1. Solubility: This property affects how well the compound can be absorbed in biological systems.
  2. Stability: Chemical stability under physiological conditions is crucial for ensuring efficacy over time.
  3. Melting Point: This can provide insights into purity and potential formulation strategies.

Detailed characterization through techniques like differential scanning calorimetry or thermogravimetric analysis may be employed to assess these properties.

Applications

Scientific Uses

SRI-29329 has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for drug development, it could be explored for treating specific diseases.
  2. Biochemical Research: The compound may serve as a tool for investigating biological mechanisms or pathways.
  3. Therapeutic Applications: Depending on its mechanism of action, it could lead to new treatments in areas such as oncology or neurology.
Introduction to SRI-29329

Chemical Identity and Classification

SRI-29329 (CAS 2086809-58-5) is a small-molecule kinase inhibitor with the molecular formula C₂₀H₂₆ClN₇ and a molecular weight of 399.92 g/mol [1] [3] [5]. Its systematic name is undisclosed in public literature, but its structure features a chiral cyclopentane ring fused to a chlorinated quinazoline core, evidenced by the SMILES notation: CC(N1C=NC2=C(NC3=CC=CC(Cl)=C3)N=C(N[C@H]4CCCC[C@@H]4N)N=C12)C [1] [4]. This stereospecific arrangement is critical for its biological activity. The compound is classified as a CDC-like kinase (CLK) inhibitor, specifically targeting CLK1, CLK2, and CLK4 isoforms [1] [3].

Computational analyses reveal a topological polar surface area (TPSA) of 93.68 Ų, moderate lipophilicity (LogP ≈ 4.5), and three hydrogen bond donors, supporting cell membrane permeability [5] [7]. It is stable as a white-to-off-white solid and soluble in DMSO (50 mg/mL) for in vitro applications [1] [4].

Table 1: Physicochemical Properties of SRI-29329

PropertyValue
Molecular FormulaC₂₀H₂₆ClN₇
Molecular Weight399.92 g/mol
CAS Number2086809-58-5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface Area93.68 Ų
Solubility (DMSO)50 mg/mL

Historical Development and Research Milestones

SRI-29329 emerged from targeted drug discovery efforts in the late 2010s to develop selective CLK inhibitors. It was first characterized as "Compound 8" in a seminal study identifying potent CLK antagonists with minimal off-target activity against cyclin-dependent kinases (CDKs) [1] [4]. Key milestones include:

  • 2018–2019: Identification of the lead compound showing ~5-fold selectivity for CLK2 (IC₅₀ = 16 nM) over CLK1 (78 nM) and CLK4 (86 nM), with no significant inhibition of CDK1, CDK4, or CDK6 at therapeutic concentrations [1] [3].
  • 2020: Recognition as a chemical probe in a comprehensive review of CLK biology, highlighting its utility in splicing regulation studies [2].
  • Ongoing Research: Used to investigate CLK-driven splicing dysregulation in cancer and neurodegenerative models, leveraging its isoform selectivity [2] [3].

Table 2: Key Inhibition Profiles of SRI-29329

Kinase TargetIC₅₀ Value (nM)Selectivity vs. CDKs
CLK216>100-fold selective
CLK178>50-fold selective
CLK486>50-fold selective
CDK1/4/6>1000Not applicable

Academic Significance in Kinase Inhibition Research

SRI-29329 has become pivotal in elucidating CLK-mediated signaling pathways. Key contributions include:

Mechanistic Insights into Splicing Regulation

CLKs phosphorylate serine/arginine-rich (SR) proteins, which govern pre-mRNA splicing. SRI-29329 inhibits this phosphorylation, disrupting spliceosome assembly and enabling studies on aberrant splicing in diseases like cancer [2] [3]. Its selectivity profile clarifies isoform-specific functions:

  • CLK2 Inhibition: Potently suppresses SR protein phosphorylation, altering splicing events in transcriptomic studies [2].
  • CLK1/4 Sensitivity: Reveals temperature-dependent activity, where lower temperatures enhance kinase activation and splicing efficiency [2].

Tool for Target Validation

Unlike pan-CLK inhibitors, SRI-29329’s modest CLK2 selectivity helps dissect individual CLK roles:

  • CLK3 Resistance: Structural analyses show CLK3’s unique Lys248 residue creates electrostatic repulsion, explaining SRI-29329’s lack of inhibition (IC₅₀ >1000 nM) [2]. This divergence aids in studying CLK3-specific biology.
  • Therapeutic Hypothesis Testing: Used to validate CLK2 as a target in triple-negative breast cancer models, where inhibition reduces tumor growth by modulating pro-survival splicing factors [3].

Chemical Probe Development

SRI-29329 exemplifies criteria for high-quality chemical probes:

  • Potency: Sub-100 nM activity against CLK1/2/4 [1] [3].
  • Selectivity: >50-fold selectivity over CDKs and other CMGC kinases [1] [2].
  • Availability: Commercially accessible to researchers (e.g., MedChemExpress, TargetMol) [1] [3] [5].

Table 3: Structural Features Influencing CLK Isoform Selectivity

CLK IsoformKey Structural DifferenceSRI-29329 IC₅₀
CLK2Standard ATP-binding pocket16 nM
CLK1/4Similar to CLK2; temperature-sensitive activation78–86 nM
CLK3Lys248 residue altering active-site electrostatics>1000 nM

Properties

CAS Number

2086809-58-5

Product Name

SRI-29329

IUPAC Name

2-N-[(1S,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-propan-2-ylpurine-2,6-diamine

Molecular Formula

C20H26ClN7

Molecular Weight

399.92

InChI

InChI=1S/C20H26ClN7/c1-12(2)28-11-23-17-18(24-14-7-5-6-13(21)10-14)26-20(27-19(17)28)25-16-9-4-3-8-15(16)22/h5-7,10-12,15-16H,3-4,8-9,22H2,1-2H3,(H2,24,25,26,27)/t15-,16-/m0/s1

InChI Key

JPJBCKSRGYPABG-HOTGVXAUSA-N

SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

SRI-29329; SRI 29329; SRI29329;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.